molecular formula C7H13NO2 B14251753 2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine CAS No. 188812-42-2

2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine

Cat. No.: B14251753
CAS No.: 188812-42-2
M. Wt: 143.18 g/mol
InChI Key: YCINSPUXCUPVIA-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethoxyamine with a suitable diene or enone under acidic or basic conditions to form the oxazepine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and improve selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazepines, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Scientific Research Applications

2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group can enhance its solubility and reactivity compared to other oxazepine derivatives .

Properties

CAS No.

188812-42-2

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine

InChI

InChI=1S/C7H13NO2/c1-2-9-7-8-5-3-4-6-10-7/h2-6H2,1H3

InChI Key

YCINSPUXCUPVIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCCCO1

Origin of Product

United States

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